cis-4-(Thymin-1-yl)-D-prolinol
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Overview
Description
cis-4-(Thymin-1-yl)-D-prolinol: is a synthetic compound that combines the structural elements of thymine and proline Thymine is one of the four nucleobases in the nucleic acid of DNA, while proline is an amino acid that plays a critical role in protein structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-(Thymin-1-yl)-D-prolinol typically involves the coupling of thymine with a proline derivative. The process may include the following steps:
Protection of Functional Groups: Protecting groups are often used to prevent unwanted reactions at specific sites on the molecules.
Coupling Reaction: The thymine derivative is coupled with the proline derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
cis-4-(Thymin-1-yl)-D-prolinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution may result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-4-(Thymin-1-yl)-D-prolinol involves its interaction with molecular targets such as DNA and proteins. The thymine moiety allows it to bind to DNA, potentially interfering with DNA replication and transcription. The proline moiety may interact with proteins, affecting their structure and function. These interactions can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
cis-4-(Thymin-1-yl)-D-prolinol can be compared with other similar compounds, such as:
cis-4-(Uracil-1-yl)-D-prolinol: Similar structure but with uracil instead of thymine.
cis-4-(Cytosin-1-yl)-D-prolinol: Contains cytosine instead of thymine.
cis-4-(Adenin-1-yl)-D-prolinol: Contains adenine instead of thymine.
These compounds share similar structural features but differ in their nucleobase components, leading to variations in their chemical properties and biological activities
Properties
CAS No. |
121330-19-6 |
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Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O3/c1-6-4-13(10(16)12-9(6)15)8-2-7(5-14)11-3-8/h4,7-8,11,14H,2-3,5H2,1H3,(H,12,15,16)/t7-,8-/m1/s1 |
InChI Key |
NPLAPYDJFDUZFI-HTQZYQBOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](NC2)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(NC2)CO |
Origin of Product |
United States |
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